

Application Note: Mass Spectrometry of N-(furan-2-ylmethyl)-3-iodoaniline

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Compound of Interest

Compound Name: *N*-(furan-2-ylmethyl)-3-iodoaniline

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Abstract

This document provides a detailed protocol and application note for the mass spectrometric analysis of **N-(furan-2-ylmethyl)-3-iodoaniline**. While specific experimental data for this compound is not readily available in published literature, this note outlines a comprehensive analytical approach based on established principles of mass spectrometry for small organic molecules, particularly halogenated aromatic compounds and furan derivatives.^{[1][2][3]} This guide covers theoretical fragmentation patterns, sample preparation, and instrument parameters for both liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) and gas chromatography-mass spectrometry (GC-MS) with electron ionization (EI).

Introduction

N-(furan-2-ylmethyl)-3-iodoaniline is a substituted aniline derivative containing furan and iodobenzene moieties. Such compounds are of interest in medicinal chemistry and materials science. Mass spectrometry is a critical analytical technique for the structural elucidation and quantification of such small molecules.^{[1][4]} It provides vital information on molecular weight and fragmentation patterns, which aids in confirming the identity and purity of synthesized compounds.^[1] This note details the expected mass spectrometric behavior of the title compound and provides robust protocols for its analysis.

Predicted Fragmentation Pattern

The fragmentation of **N-(furan-2-ylmethyl)-3-iodoaniline** in a mass spectrometer is predicted to be influenced by the ionization method used. Electron ionization, being a "hard" ionization technique, is expected to produce more extensive fragmentation compared to the "soft" electrospray ionization method.[\[1\]](#)[\[2\]](#)

The key predicted fragmentation pathways are:

- **Alpha-Cleavage:** Cleavage of the C-N bond between the methylene bridge and the aniline nitrogen, leading to the formation of a stable furfuryl cation or a substituted aniline radical cation.
- **Loss of Iodine:** Cleavage of the C-I bond is a characteristic fragmentation for iodinated aromatic compounds, resulting in a significant fragment ion corresponding to the loss of an iodine radical.[\[5\]](#)
- **Furan Ring Fragmentation:** The furan ring can undergo characteristic cleavages, including the loss of CO and CHO.[\[6\]](#)[\[7\]](#)
- **Tropylium Ion Formation:** Aromatic compounds can rearrange to form a stable tropylium ion (C₇H₇⁺).[\[5\]](#)

Quantitative Data

The following table summarizes the predicted quantitative data for the major ions of **N-(furan-2-ylmethyl)-3-iodoaniline** (Molecular Formula: C₁₁H₁₀INO, Molecular Weight: 311.11 g/mol).

| Predicted Fragment | Proposed Structure | m/z (EI) | m/z (ESI, [M+H] ⁺) | Notes |
|----------------------------------------|-----------------------------------------------------|----------|--------------------------------|-------------------------------------------------------|
| Molecular Ion [M] ^{•+} | [C ₁₁ H ₁₀ INO] ^{•+} | 311 | - | Expected in EI, may be weak.[1] |
| Protonated Molecule [M+H] ⁺ | [C ₁₁ H ₁₁ INO] ⁺ | - | 312 | Expected as the base peak in positive ion ESI. [6] |
| Loss of Iodine [M-I] ^{•+} | [C ₁₁ H ₁₀ NO] ^{•+} | 184 | 185 | Characteristic loss of the iodine atom.[5] |
| Furfuryl Cation | [C ₅ H ₅ O] ⁺ | 81 | 81 | Resulting from alpha-cleavage. |
| Iodoanilinemethyl Cation | [C ₇ H ₇ IN] ⁺ | 232 | 232 | Resulting from alpha-cleavage. |
| Phenyl Cation | [C ₆ H ₅] ⁺ | 77 | - | Common fragment for monosubstituted benzene rings.[5] |

Experimental Protocols

Sample Preparation for LC-MS (ESI)

This protocol is adapted from general guidelines for small molecule analysis.[8]

- Stock Solution Preparation: Accurately weigh approximately 1 mg of **N-(furan-2-ylmethyl)-3-iodoaniline** and dissolve it in 1 mL of a suitable organic solvent such as methanol, acetonitrile, or a mixture thereof to create a 1 mg/mL stock solution.[8]
- Working Solution Preparation: Dilute the stock solution with the mobile phase to be used for LC-MS analysis to a final concentration of 1-10 µg/mL.[8]

- Filtration: If any particulate matter is observed, filter the working solution through a 0.22 μm syringe filter to prevent clogging of the LC system and ESI needle.[8]
- Vial Transfer: Transfer the final solution to a 2 mL autosampler vial with a screw cap and septum.[8]
- Blank Samples: Prepare blank samples consisting of the mobile phase to be run before and after the analyte to check for carryover.[8]

LC-MS (ESI) Instrument Parameters

- Liquid Chromatograph:
 - Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 μm).
 - Mobile Phase A: 0.1% Formic acid in water.
 - Mobile Phase B: 0.1% Formic acid in acetonitrile.
 - Gradient: A suitable gradient from 5% to 95% B over several minutes to ensure good separation.
 - Flow Rate: 0.3 mL/min.
 - Injection Volume: 1-5 μL .
- Mass Spectrometer (ESI):
 - Ionization Mode: Positive (and/or Negative).
 - Capillary Voltage: 3.5 kV.
 - Cone Voltage: 30 V (can be optimized).
 - Source Temperature: 120 $^{\circ}\text{C}$.
 - Desolvation Temperature: 350 $^{\circ}\text{C}$.
 - Desolvation Gas Flow: 600 L/hr.

- Mass Range: m/z 50-500.
- Calibration: Calibrate the instrument using a suitable reference standard (e.g., sodium formate) to ensure high mass accuracy.^[9]

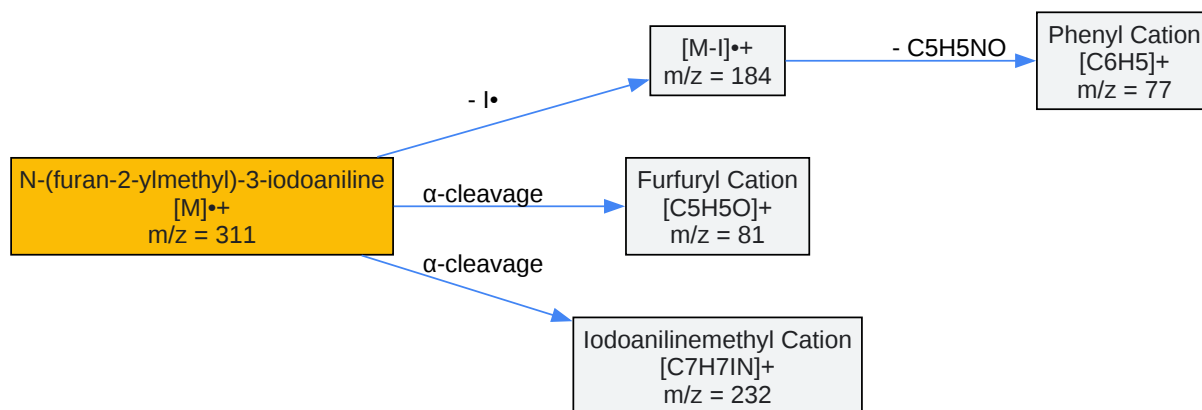
Sample Preparation for GC-MS (EI)

- Solution Preparation: Dissolve a small amount of **N-(furan-2-ylmethyl)-3-iodoaniline** in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 100 µg/mL.
- Vial Transfer: Transfer the solution to a GC autosampler vial.

GC-MS (EI) Instrument Parameters

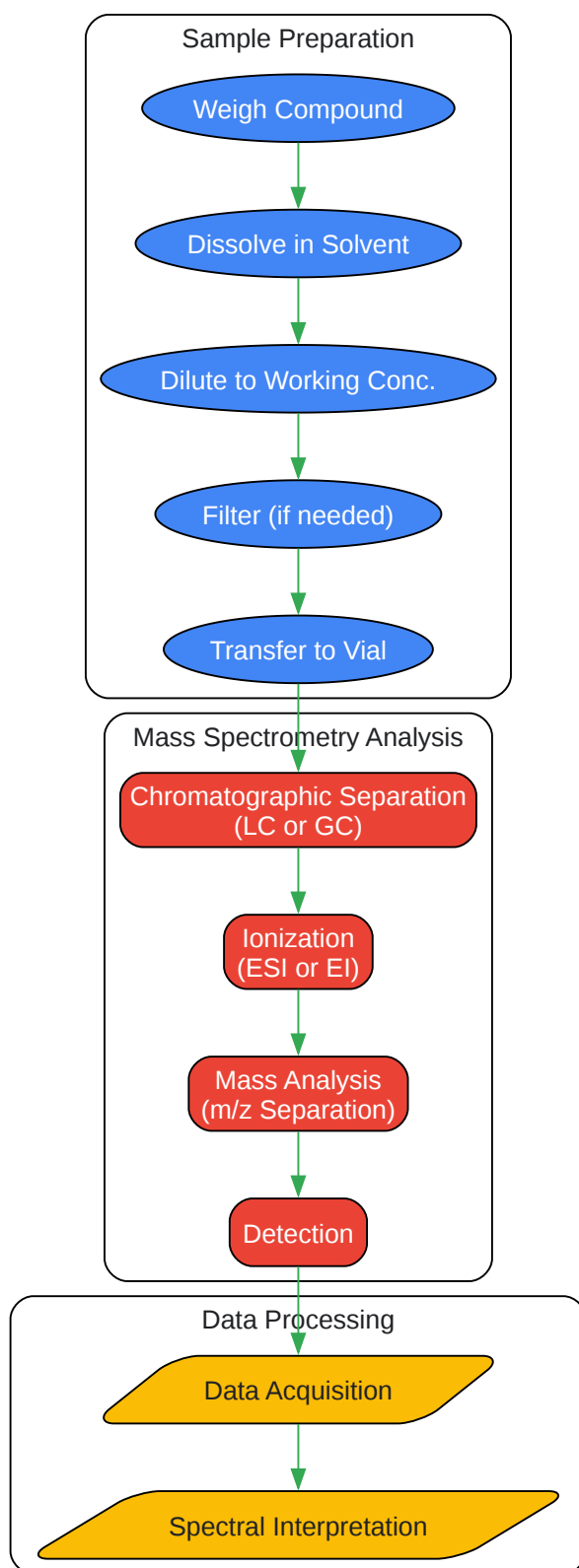
- Gas Chromatograph:
 - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
 - Inlet Temperature: 250 °C.
 - Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
 - Carrier Gas: Helium at a constant flow of 1 mL/min.
 - Injection Mode: Splitless or split (e.g., 20:1).
- Mass Spectrometer (EI):
 - Ionization Energy: 70 eV.^[2]
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Mass Range: m/z 40-450.

Visualizations



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Caption: Predicted EI Fragmentation Pathway.



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Caption: General Experimental Workflow.

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